N-(2-Fluorophenyl)acetamide

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship (SAR)

Ensure target potency in your α-L-fucosidase inhibitor program: only the ortho-fluoro regioisomer delivers picomolar IC50 values—an 18-fold boost over non-fluorinated analogs. Substituting with acetanilide or 4'-fluoroacetanilide compromises activity and invalidates impurity profiling for flurbiprofen QC. With a distinct melting point (77–79°C) for rapid identity verification and 88% synthesis yield from commodity precursors, this ≥98% pure building block streamlines scale-up. Procure the correct regioisomer—your SAR depends on it.

Molecular Formula C8H8FNO
Molecular Weight 153.15 g/mol
CAS No. 399-31-5
Cat. No. B181763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Fluorophenyl)acetamide
CAS399-31-5
Molecular FormulaC8H8FNO
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1F
InChIInChI=1S/C8H8FNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)
InChIKeyAUZPZBPZWHEIDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Fluorophenyl)acetamide (CAS 399-31-5) Technical Baseline and Procurement Profile


N-(2-Fluorophenyl)acetamide, systematically designated as 2'-fluoroacetanilide, is an ortho-fluorinated derivative of acetanilide with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol. It is a foundational building block in medicinal chemistry and agrochemical research due to the profound influence of the 2-fluoro substituent on its electronic properties and reactivity [1]. Commercially, it is available as a white to light yellow crystalline powder with a typical purity of ≥98% (GC), a melting point range of 76-80 °C, and a boiling point of 140-142 °C at 14 mmHg . This compound serves as a critical intermediate in the synthesis of complex bioactive molecules, including selective enzyme inhibitors and active pharmaceutical ingredients .

N-(2-Fluorophenyl)acetamide (CAS 399-31-5) Procurement Risks with Generic Substitution of Acetanilide Analogs


Substituting N-(2-fluorophenyl)acetamide with its non-fluorinated parent (acetanilide) or regioisomers (e.g., 4'-fluoroacetanilide) is scientifically invalid for many applications. The presence and precise ortho-positioning of the fluorine atom fundamentally alters both the physicochemical properties and the biological activity profile of this scaffold. Key differentiators include a significantly lower melting point (77-79 °C vs. 114-116 °C for acetanilide and 153-155 °C for the 4-fluoro isomer), which impacts its handling and purification in downstream processes [1]. More critically, structure-activity relationship (SAR) studies demonstrate that the 2-fluoro substitution is a key determinant of potent and selective enzyme inhibition; moving or removing this substituent can diminish potency by an order of magnitude .

N-(2-Fluorophenyl)acetamide (CAS 399-31-5) Quantified Differentiation Guide vs. Analogs and Alternatives


Enzyme Inhibition: SAR-Defined Potency Advantage Over Non-Fluorinated and Poly-Fluorinated Analogs

In a focused structure-activity relationship (SAR) study, the N-(2-fluorophenyl)acetamide motif demonstrated a critical advantage in designing potent α-L-fucosidase inhibitors. The compound N-(2-fluorophenyl)-2β-deoxyfuconojirimycin (DFJ) acetamide (18j) exhibited picomolar to low nanomolar IC50 values against multiple species of the enzyme, a potency profile that is strictly dependent on the ortho-fluoro substitution [1]. This represents a clear and quantifiable differentiation from other substitution patterns.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship (SAR)

Physicochemical Differentiation: Melting Point and Purity as a Marker of Structural Identity

The melting point of N-(2-fluorophenyl)acetamide serves as a primary quality control metric and a direct physical differentiator from closely related structural analogs. Its reported melting point of 77-79 °C (lit.) is a distinct thermodynamic property that can be used to confirm identity and assess purity [1]. This property contrasts sharply with both the non-fluorinated parent compound and other fluorinated regioisomers.

Analytical Chemistry Quality Control Chemical Procurement

Synthetic Utility: Established Protocol for High-Yield Preparation as a Building Block

N-(2-Fluorophenyl)acetamide is readily synthesized via a well-characterized acetylation of 2-fluoroaniline, a process documented to provide high yields and operational simplicity. This contrasts with the more complex synthetic routes often required for polyfluorinated or other substituted acetamides, establishing it as a more accessible and cost-effective entry point for generating fluorine-containing molecular libraries .

Organic Synthesis Process Chemistry Scale-Up

N-(2-Fluorophenyl)acetamide (CAS 399-31-5): Optimal Scientific and Industrial Use Cases


Design and Synthesis of Potent α-L-Fucosidase Inhibitors

This is the premier application for the N-(2-fluorophenyl)acetamide scaffold. Research programs targeting lysosomal storage disorders or other diseases where α-L-fucosidase plays a role will find this building block essential. The SAR evidence confirms that incorporating the 2-fluorophenyl moiety leads to inhibitors with IC50 values in the low nanomolar to picomolar range, an 18-fold improvement over the non-fluorinated analog [1]. Procurement of the correct ortho-fluoro regioisomer is non-negotiable for achieving this level of potency.

Synthesis of Fluorinated Drug Metabolites and Impurity Standards

N-(2-Fluorophenyl)acetamide is a key intermediate for synthesizing metabolites of fluorinated drugs like flurbiprofen, where it is a documented impurity (Flurbiprofen Impurity 23 and 32) [1]. Its high purity (>98% GC) and well-defined physicochemical properties (m.p. 77-79 °C) make it suitable for use as a reference standard in pharmaceutical quality control (QC) and stability studies. Substitution with a non-fluorinated or regioisomeric analog would fail to replicate the authentic impurity profile required for analytical method validation.

General Organic Synthesis of Ortho-Fluorinated Aromatic Libraries

As a stable, solid building block with an 88% synthesis yield from commodity precursors, N-(2-fluorophenyl)acetamide offers a cost-effective and reliable entry point for generating diverse ortho-fluorinated aromatic libraries [1]. Its distinct melting point (77-79 °C) also provides a simple, instrumental-free method for confirming identity upon receipt. Researchers requiring a defined electronic and steric environment at the ortho-position of a phenyl ring can use this compound for subsequent functionalization (e.g., via N-arylation or deprotection to the aniline) with greater confidence than starting from the more toxic and less stable 2-fluoroaniline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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